molecular formula C27H25N5O2 B2913015 3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide CAS No. 895650-67-6

3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide

Cat. No. B2913015
CAS RN: 895650-67-6
M. Wt: 451.53
InChI Key:
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Description

3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide is a useful research compound. Its molecular formula is C27H25N5O2 and its molecular weight is 451.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

A significant area of research on compounds similar to 3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide involves their synthesis and the exploration of their chemical properties. For example, innovative synthetic methods have been developed for the preparation of quinazolinone derivatives, demonstrating the versatility of these compounds in chemical synthesis. The one-pot, two-step cascade synthesis method developed by Guggenheim, Toru, and Kurth (2012) exemplifies the efficient approach to constructing complex quinazoline derivatives, highlighting the atom-economical transformation through environmentally benign processes (Guggenheim, Toru, & Kurth, 2012).

Pharmacological Potential

The pharmacological exploration of these compounds reveals their potential in various therapeutic areas. Notably, certain derivatives exhibit high affinity for the benzodiazepine (BZ) receptor, suggesting their utility in the development of novel anxiolytic agents. The synthesis and benzodiazepine binding activity study by Francis et al. (1991) on a series of novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones, including the development of compounds with significant BZ receptor affinity, illustrates the medicinal chemistry applications of these derivatives (Francis et al., 1991).

Antitumor and Antimicrobial Activities

Research into the antitumor and antimicrobial potential of quinazoline derivatives has yielded promising results. The study by Al-Suwaidan et al. (2016) on the synthesis, antitumor activity, and molecular docking of novel 3-benzyl-4(3H)quinazolinone analogues showcases the broad-spectrum antitumor activity of these compounds, suggesting their application in cancer therapy (Al-Suwaidan et al., 2016). Additionally, Pandey et al. (2009) highlighted the synthesis and antimicrobial studies of quinazolinones fused with [1,2,4]-triazole, [1,2,4]-triazine, and [1,2,4,5]-tetrazine rings, demonstrating significant antibacterial and antifungal activity, which underscores the potential of these compounds in addressing infectious diseases (Pandey et al., 2009).

properties

IUPAC Name

3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O2/c1-19(21-12-6-3-7-13-21)28-25(33)17-16-24-29-30-27-31(18-20-10-4-2-5-11-20)26(34)22-14-8-9-15-23(22)32(24)27/h2-15,19H,16-18H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWPNKCGQQMJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide

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